molecular formula C28H22 B8554964 4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl CAS No. 22726-74-5

4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl

Cat. No.: B8554964
CAS No.: 22726-74-5
M. Wt: 358.5 g/mol
InChI Key: DAQJTKPLENSQBG-UHFFFAOYSA-N
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Description

4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl is a biphenyl derivative featuring styryl (1-phenylethenyl) groups at the 4,4' positions of the biphenyl core. The styryl substituents confer extended π-conjugation, making this compound relevant in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs).

Properties

CAS No.

22726-74-5

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

1-(1-phenylethenyl)-4-[4-(1-phenylethenyl)phenyl]benzene

InChI

InChI=1S/C28H22/c1-21(23-9-5-3-6-10-23)25-13-17-27(18-14-25)28-19-15-26(16-20-28)22(2)24-11-7-4-8-12-24/h3-20H,1-2H2

InChI Key

DAQJTKPLENSQBG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=C)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl with structurally related biphenyl derivatives:

Compound Substituents Molecular Weight Key Properties Applications References
This compound Styryl (1-phenylethenyl) ~332.4 (estimated) Extended conjugation, potential blue-light emission. OLED emissive layers (inferred).
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl <br/>(DPVBi) Diphenylvinyl 434.5 Brightness: 6891 cd/m²; Efficiency: 1.64 cd/A; CIE coordinates stable. Blue-light OLED emissive layers.
4,4'-Bis(2-sulfostyryl)biphenyl Disodium Sulfostyryl (water-soluble) 562.6 High solubility in aqueous media due to sulfonate groups. Potential use in hydrophilic optoelectronic films.
4,4'-Bis(methoxymethyl)-1,1'-biphenyl Methoxymethyl 242.3 Melting point: 49–50°C; Boiling point: 350°C. Intermediate in organic synthesis.
4,4'-Bis(Chloromethyl)-1,1'-Biphenyl Chloromethyl 265.2 High reactivity for nucleophilic substitution; production: ~20M kg/year. Industrial chemical precursor.
4,4'-Bis(methylthio)-1,1'-biphenyl Methylthio 246.4 Sulfur-containing; modulates electron transport. Research applications (unspecified).

Key Comparative Insights:

Structural and Electronic Differences :

  • The diphenylvinyl groups in DPVBi enhance conjugation compared to the simpler styryl groups in the target compound, leading to higher brightness (6891 cd/m²) and efficiency in OLEDs .
  • Sulfostyryl derivatives (e.g., 4,4'-Bis(2-sulfostyryl)biphenyl Disodium) exhibit water solubility, enabling applications in aqueous environments, unlike the hydrophobic styryl-based compounds .
  • Chloromethyl and methoxymethyl substituents prioritize chemical reactivity over optoelectronic performance, serving as intermediates or industrial precursors .

Performance in OLEDs :

  • DPVBi’s diphenylvinyl groups stabilize charge recombination, resulting in superior luminance and efficiency compared to simpler styryl analogues. The target compound’s emission profile (if similar) would likely shift due to reduced conjugation .

Synthetic and Industrial Relevance :

  • Chloromethyl derivatives dominate production volumes (~20M kg/year), highlighting their industrial utility in polymer and pharmaceutical synthesis . Styryl and diphenylvinyl derivatives, however, are niche materials for high-value optoelectronics.

Safety and Handling :

  • Bromomethyl analogues (e.g., 4,4'-Bis(bromomethyl)-1,1'-biphenyl) require stringent safety protocols (e.g., ventilation, PPE) due to acute toxicity risks . Styryl derivatives likely pose lower hazards, though specific data are lacking.

Research Findings and Data Gaps

  • Optoelectronic Data : While DPVBi’s performance metrics are well-documented , the target compound’s emission efficiency, stability, and charge mobility remain uncharacterized in the evidence.
  • Toxicity Profiles : Safety data for styryl derivatives are absent, unlike bromomethyl analogues, which are classified as hazardous .

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